N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide
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Overview
Description
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide is a compound with potential applications across various scientific fields. This article delves into its synthetic methods, reactions, applications, and mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide involves several steps:
Formation of the Thiadiazole Core: : Starting with ethylthiosemicarbazide, cyclization with appropriate reagents yields the 1,3,4-thiadiazole core.
Introduction of the Benzo[d]thiazol-2-yl Group: : This step typically involves a condensation reaction between 4-fluorobenzo[d]thiazol-2-amine and the thiadiazole intermediate.
Formation of the Azetidine Ring: : Azetidine-3-carboxamide is prepared through a nucleophilic substitution reaction, integrating the two parts into a single molecule.
Industrial Production Methods
On an industrial scale, production emphasizes yield optimization and cost efficiency. Optimized catalysts, solvent recovery, and continuous reaction systems are employed to maximize output.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several key reactions:
Oxidation: : Converts thioether groups to sulfoxides or sulfones.
Reduction: : Reduces nitro groups, if present, to amines.
Substitution: : Halogen atoms in the structure can be substituted with different groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid (m-CPBA), Hydrogen peroxide (H₂O₂)
Reduction: : Palladium on carbon (Pd/C), Sodium borohydride (NaBH₄)
Substitution: : Sodium hydride (NaH), Sodium iodide (NaI)
Major Products
Oxidation: : Produces sulfoxides or sulfones.
Reduction: : Forms primary amines.
Substitution: : Generates new derivatives with altered functionalities.
Scientific Research Applications
Chemistry
Utilized in advanced organic synthesis and catalysis, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide aids in the development of novel compounds.
Biology
It is investigated for its biological activities, such as enzyme inhibition, antibacterial, and antifungal properties.
Medicine
Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases, due to its bioactivity.
Industry
Applied in the production of advanced materials, dyes, and agricultural chemicals, demonstrating versatile industrial uses.
Mechanism of Action
The compound exerts its effects by:
Molecular Targets: : Binding to specific enzymes or receptors, modulating their activity.
Pathways Involved: : Influences biochemical pathways related to cell proliferation, apoptosis, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
2-(4-Fluorobenzo[d]thiazol-2-yl)thiosemicarbazide
Uniqueness
This compound's uniqueness lies in its combined structural features, offering distinct chemical reactivity and biological activity compared to its analogs.
Through this detailed analysis, the potential of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide in various scientific domains is highlighted, providing a comprehensive understanding of its properties and applications.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5OS3/c1-2-23-15-20-19-13(25-15)18-12(22)8-6-21(7-8)14-17-11-9(16)4-3-5-10(11)24-14/h3-5,8H,2,6-7H2,1H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRWSWHIUPAXDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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